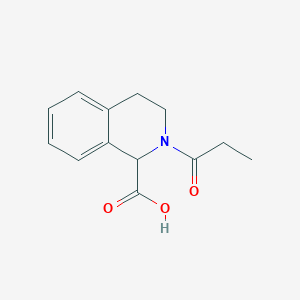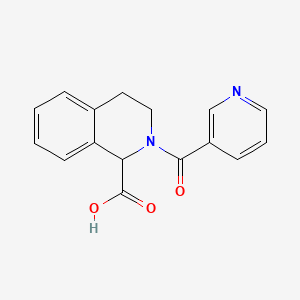
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It was originally developed as an antihistamine and later found to have potential neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one is not fully understood, but it is thought to involve multiple targets in the brain, including the NMDA receptor, the sigma-1 receptor, and the histamine H1 receptor. 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one has been shown to enhance the activity of these receptors and modulate various signaling pathways in the brain.
Biochemical and Physiological Effects:
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis in various cell and animal models. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one in lab experiments is its relatively low toxicity and good safety profile. However, its complex mechanism of action and multiple targets in the brain can make it difficult to interpret results and design experiments. Additionally, its low solubility and poor bioavailability can limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one could focus on further elucidating its mechanism of action and identifying specific targets in the brain. It could also explore its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, studies could investigate the optimal dosing and administration of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one to maximize its therapeutic potential.
Synthesemethoden
The synthesis of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one involves the reaction of 2,3-dimethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium borohydride. The resulting intermediate is then reacted with N-methyl-N-(3-chloropropyl)amine to yield 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one has been extensively studied for its potential therapeutic effects in Alzheimer's disease, Huntington's disease, and other neurodegenerative disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also demonstrated neuroprotective effects in models of Huntington's disease.
Eigenschaften
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16-6-4-15(18)17-7-5-11-8-13(19-2)14(20-3)9-12(11)10-17/h8-9,16H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILGXJUIZIJONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)